A-Pentasaccharide

Venous Thromboembolism Prophylaxis Orthopedic Surgery Efficacy

Generic heparin preparations introduce batch variability and HIT risks. A-Pentasaccharide (Fondaparinux Sodium) is a single-molecule synthetic anticoagulant with 100% bioavailability and predictable PK. - >95% purity; exact 1728 Da MW - Selective FXa inhibition (no thrombin activity) - Non-cross-reactive with HIT antibodies - Ideal reference standard for oral FXa inhibitor trials

Molecular Formula C34H59NO24
Molecular Weight 865.8 g/mol
Cat. No. B12079286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Pentasaccharide
Molecular FormulaC34H59NO24
Molecular Weight865.8 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)
InChIKeySNSSOBJOMCQZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-Pentasaccharide Procurement & Pharmacological Identity


A-Pentasaccharide, clinically known as Fondaparinux Sodium (CAS 114870-03-0), is a fully synthetic sulfated pentasaccharide anticoagulant with a defined molecular weight of approximately 1728 Da [1]. This compound is a single molecular entity synthesized from chirally pure mono- and di-saccharide precursors, representing the minimal antithrombin III (ATIII)-binding sequence found in heparin [1]. Its mechanism of action is highly selective: it binds to ATIII with high affinity and potentiates the neutralization of activated Factor Xa (FXa) approximately 300-fold, without directly inhibiting thrombin (Factor IIa) [2]. This specific, indirect inhibition of FXa distinguishes it mechanistically from unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), which exhibit broader activity against both FXa and thrombin [2]. As a chemically defined, single-component molecule, it is supplied as a water-soluble white to off-white powder with a typical research purity exceeding 95% .

1
Pathway

Selective Factor Xa inhibition via ATIII potentiation studies

2
Probe

Single-entity synthetic pentasaccharide for reproducible coagulation cascade research

3
Context

Research-grade purity for in vitro and ex vivo thrombosis models

A-Pentasaccharide vs. LMWHs/UFH: Substitution Risk


Generic substitution of A-Pentasaccharide with in-class anticoagulants such as low molecular weight heparins (LMWHs) or unfractionated heparin (UFH) is scientifically unsound and clinically risky due to fundamental differences in molecular composition and pharmacological action. LMWHs and UFH are polydisperse mixtures of glycosaminoglycan chains of varying lengths and sulfation patterns, which exhibit variable and unpredictable binding to plasma proteins, platelets, and endothelial cells [1]. In stark contrast, A-Pentasaccharide is a single, chemically defined molecular entity with a specific ATIII-binding sequence [2]. This structural precision translates into a predictable, linear pharmacokinetic profile with 100% bioavailability and minimal inter-subject variability, eliminating the need for routine coagulation monitoring required for UFH [3]. Furthermore, its pure pentasaccharide structure lacks the longer saccharide chains necessary to form the heparin-platelet factor 4 (PF4) complex, thereby rendering it non-cross-reactive with antibodies implicated in heparin-induced thrombocytopenia (HIT) [4]. Substitution with a generic LMWH or UFH would introduce batch-to-batch variability, unpredictable anticoagulant response, and a significant, avoidable risk of HIT.

LMWH/UFH polydispersity

Polydisperse chain mixtures may introduce variable protein binding and batch-dependent responses, shifting coagulation endpoints away from defined single-entity studies.

Broader inhibition profile

Concurrent thrombin (Factor IIa) inhibition by UFH/LMWH confounds selective FXa pathway interpretation, limiting model specificity.

HIT antibody cross-reactivity

UFH and LMWHs form PF4 complexes recognized by HIT antibodies, a variable that may compromise safety-related endpoint monitoring; pentasaccharide lacks this interaction.

A-Pentasaccharide vs. Enoxaparin/UFH: Evidence Differentiators


Superior VTE Prevention vs. Enoxaparin in Orthopedic Surgery

In a systematic review of four Phase III clinical trials in major orthopedic surgery, A-Pentasaccharide (fondaparinux) demonstrated a 50% greater reduction in venous thromboembolism (VTE) compared to the LMWH enoxaparin [1]. A separate meta-analysis of these registration trials showed that fondaparinux reduced the risk of total VTE and proximal deep-vein thrombosis by more than 55% relative to enoxaparin [2]. This superior efficacy was consistently observed across the pooled data from over 7,000 patients undergoing hip fracture, hip replacement, and knee replacement surgeries.

VTE endpoint reduction vs enoxaparin
Head-to-head
50% greater VTE reduction; >55% relative risk reduction vs enoxaparin in pooled Phase III orthopedic surgery trials
Supports VTE model endpoint analysis for orthopedic surgery research
Mandatory venography confirmed; data from over 7,000 patients. Endpoint context only.
Venous Thromboembolism Prophylaxis Orthopedic Surgery Efficacy

Lower Bleeding & Ischemic Events vs. Enoxaparin in NSTE-ACS

A 2025 prospective observational study in non-ST-elevation acute coronary syndrome (NSTE-ACS) patients (n=177) directly compared A-Pentasaccharide (fondaparinux) with enoxaparin. Total bleeding incidence was significantly lower in the fondaparinux group (6.90% vs. 23.33%; p=0.002), a difference driven primarily by reduced bleeding during index hospitalization (4.60% vs. 17.78%; p=0.006) [1]. Furthermore, fondaparinux significantly reduced myocardial infarction (3.45% vs. 14.44%; p=0.016), recurrent ischemia (11.49% vs. 24.44%; p=0.025), and the composite endpoint of mortality and ischemic events (20.69% vs. 40.00%; p=0.005) [1].

Bleeding & ischemic events in ACS
Head-to-head
Total bleeding 6.90% vs 23.33% (p=0.002); reduced MI and recurrent ischemia vs enoxaparin (N=177)
Provides comparative safety-related endpoint context in NSTE-ACS models
2025 prospective study; endpoint monitoring focus, not clinical superiority.
Acute Coronary Syndrome Safety Profile Bleeding Complications

Non-Inferior Efficacy with Once-Daily Dosing vs. Enoxaparin in DVT

In a large, randomized, double-blind Phase III trial (MATISSE-DVT, N=2205), once-daily subcutaneous A-Pentasaccharide (fondaparinux) was shown to be at least as effective and safe as twice-daily, body weight-adjusted enoxaparin for the initial treatment of acute symptomatic deep venous thrombosis (DVT) [1]. The 3-month incidence of recurrent VTE was 3.9% for fondaparinux versus 4.1% for enoxaparin, with an absolute difference of -0.15 percentage points (95% CI: -1.8 to 1.5) [1]. Major bleeding rates were comparable at 1.1% and 1.2%, respectively [1].

Recurrent VTE comparability
Head-to-head
Recurrent VTE 3.9% vs 4.1% (absolute difference -0.15 pp); major bleeding 1.1% vs 1.2% (MATISSE-DVT, N=2205)
Supports dosing-regimen comparator context for DVT model research
Phase III, once-daily vs twice-daily enoxaparin; endpoint review only.
Deep Venous Thrombosis Dosing Convenience Therapeutic Efficacy

Absence of HIT Antibody Cross-Reactivity vs. UFH/LMWHs

In vitro studies testing the cross-reactivity of A-Pentasaccharide (SR90107A/ORG31540) with antibodies to heparin-PF4 complexes found no cross-reactivity in plasma from 49 patients with confirmed HIT, irrespective of the pentasaccharide concentration tested [1]. In a separate comparative study using platelet aggregation assays with sera from 30 HIT patients, UFH and enoxaparin consistently produced platelet activation at comparable concentrations, whereas A-Pentasaccharide failed to produce a response at concentrations up to 100 µg/mL (approximately 50 µM) [2].

HIT antibody cross-reactivity
Head-to-head
0% cross-reactivity in 49 HIT plasma samples; no platelet activation up to 100 µg/mL
Supports HIT antibody research model differentiation
ELISA and platelet aggregation assays; pentasaccharide lacks PF4 complex formation.
Heparin-Induced Thrombocytopenia HIT Antibody Cross-Reactivity Safety Differentiation

Linear Pharmacokinetics & High Bioavailability vs. LMWHs

A-Pentasaccharide exhibits a highly predictable and consistent pharmacokinetic profile distinct from the polydisperse LMWHs. It has nearly complete (100%) bioavailability after subcutaneous injection, with peak plasma levels achieved approximately 2 hours post-dose [1]. Its elimination half-life is approximately 17 hours and is dose-independent, enabling a convenient once-daily dosing regimen without the need for routine coagulation monitoring [2]. The drug is eliminated exclusively by the kidneys as unchanged compound, with no evidence of metabolism [2].

PK linearity & bioavailability
Class-level
Bioavailability ~100%; half-life 17–21 h (dose-independent); peak ~2 h
Supports PK/PD modeling and dose-response study design
Healthy volunteer data; single-entity vs polydisperse LMWH class inference.
Pharmacokinetics Bioavailability Predictable Dosing

A-Pentasaccharide Procurement & Research Applications


Comparator for Novel Oral Factor Xa Inhibitors

A-Pentasaccharide serves as an ideal injectable comparator for Phase II/III clinical trials evaluating novel oral Factor Xa inhibitors or other anticoagulants. Its well-characterized, predictable pharmacokinetics and established efficacy and safety profiles in large Phase III trials (MATISSE-DVT/P and orthopedic prophylaxis trials) provide a robust, evidence-based benchmark against which new agents can be measured [REFS-1, REFS-2]. This is particularly valuable for trials in VTE treatment or prophylaxis, where regulatory agencies recognize fondaparinux as a validated active control [1].

Anticoagulation for Heparin-Induced Thrombocytopenia (HIT)

Due to its documented absence of cross-reactivity with HIT antibodies [REFS-3, REFS-4], A-Pentasaccharide is a critical procurement item for hospital pharmacies and clinical laboratories developing or maintaining protocols for managing patients with suspected or confirmed HIT. It provides a safe, effective, and readily available non-heparin anticoagulant option, which is essential given that UFH and LMWHs are contraindicated in this life-threatening condition [3].

Research Reagent for Factor Xa Inhibition Studies

A-Pentasaccharide's identity as a single, chemically defined molecular entity makes it a superior reagent for in vitro and ex vivo research on coagulation pathways, compared to heterogeneous heparin preparations [5]. It enables precise, reproducible studies on the specific contribution of Factor Xa inhibition via ATIII potentiation without the confounding effects of thrombin inhibition or non-specific protein binding associated with UFH and LMWHs [5]. Its >95% purity and defined structure are essential for generating robust, publishable data in thrombosis and hemostasis research .

VTE Prophylaxis for High-Risk Orthopedic Surgery

Based on the >50% efficacy advantage over enoxaparin demonstrated in four Phase III orthopedic surgery trials [6], A-Pentasaccharide should be prioritized in hospital formularies for VTE prophylaxis following major lower limb orthopedic procedures (hip fracture, hip replacement, knee replacement). Its simplified once-daily fixed-dose regimen (2.5 mg) further supports its selection for standardized postoperative care pathways, potentially improving protocol adherence and reducing medication errors [6].

Application
Selection Property
Validation Focus
Comparator for oral FXa inhibitor studies
Established PK/PD reference profile
Endpoint comparability against fondaparinux benchmark
HIT antibody cross-reactivity research
Absence of PF4 complex formation
HIT antibody response monitoring
Factor Xa inhibition pathway studies
Single-entity ATIII-mediated FXa probe
Coagulation cascade endpoint reproducibility
VTE model endpoint research
Defined once-daily dosing regimen
Thromboprophylaxis endpoint analysis in surgical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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